![molecular formula C24H31F3O B12526155 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene CAS No. 819862-46-9](/img/structure/B12526155.png)
3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene is a complex organic compound with the molecular formula C24H31F3O It is characterized by the presence of a naphthalene core substituted with ethoxy, trifluoro, and butylcyclohexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the 4-butylcyclohexyl ethyl derivative, which is then subjected to further functionalization to introduce the ethoxy and trifluoro groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The temperature is carefully controlled to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps, such as recrystallization and chromatography, are employed to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoro groups can be reduced under specific conditions to form difluoro or monofluoro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 3-[2-(4-Butylcyclohexyl)ethyl]-7-formyl-1,2,8-trifluoronaphthalene, while nitration can produce 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoro-4-nitronaphthalene.
Applications De Recherche Scientifique
3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural features
Mécanisme D'action
The mechanism of action of 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of trifluoro groups can enhance the compound’s binding affinity and selectivity towards specific targets. The ethoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-(4-Butylcyclohexyl)ethyl]-7-methoxy-1,2,8-trifluoronaphthalene
- 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-difluoronaphthalene
- 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluorobenzene
Uniqueness
Compared to similar compounds, 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene stands out due to the combination of its substituents. The presence of both ethoxy and trifluoro groups on the naphthalene core imparts unique chemical and physical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
819862-46-9 |
|---|---|
Formule moléculaire |
C24H31F3O |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
3-[2-(4-butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene |
InChI |
InChI=1S/C24H31F3O/c1-3-5-6-16-7-9-17(10-8-16)11-12-19-15-18-13-14-20(28-4-2)23(26)21(18)24(27)22(19)25/h13-17H,3-12H2,1-2H3 |
Clé InChI |
QBSQOJXPJYNAHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)CCC2=C(C(=C3C(=C2)C=CC(=C3F)OCC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
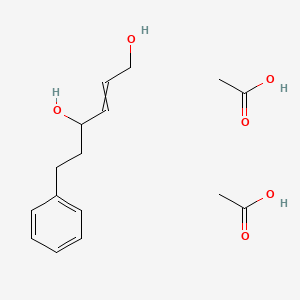
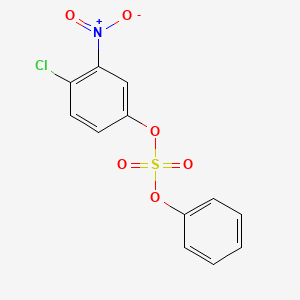

![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
![2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide](/img/structure/B12526103.png)
![1H-Imidazo[4,5-F]benzotetrazine](/img/structure/B12526109.png)
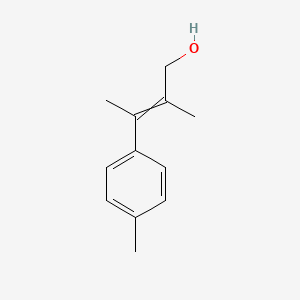
![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)
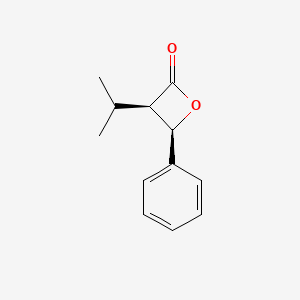

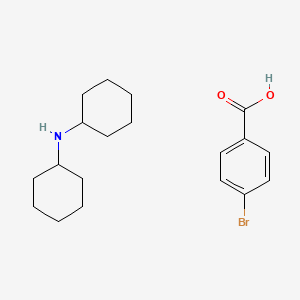
![5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene](/img/structure/B12526154.png)
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B12526162.png)
